molecular formula C25H24N2O6 B3738672 3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid

3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid

Cat. No. B3738672
M. Wt: 448.5 g/mol
InChI Key: GBYPUBDIMYXXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid, also known as BEB, is a chemical compound that has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, 3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. Additionally, 3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid has been shown to enhance the mechanical properties of polymer matrices, making it useful for material science applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid in lab experiments is its low toxicity and high selectivity towards cancer cells, which makes it a safer and more effective alternative to other anti-cancer drugs. However, one limitation of using 3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid, including the development of more efficient synthesis methods, the investigation of its potential as a drug delivery system, and the exploration of its mechanical properties for material science applications. Additionally, further studies are needed to fully understand the mechanism of action of 3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid and its potential for cancer treatment.

Scientific Research Applications

3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid has been found to have potential applications in various scientific research fields such as cancer treatment, drug delivery, and material science. 3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid has been used as a building block for the synthesis of drug delivery systems due to its ability to form stable complexes with various drugs. Furthermore, 3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid has been incorporated into polymer matrices to enhance their mechanical properties.

properties

IUPAC Name

3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6/c1-3-32-21-9-5-7-16(13-21)23(28)26-19-11-18(25(30)31)12-20(15-19)27-24(29)17-8-6-10-22(14-17)33-4-2/h5-15H,3-4H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYPUBDIMYXXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=CC(=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.